N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a synthetic acetamide derivative characterized by two distinct structural motifs:
- A 4-chloroindole moiety linked via an ethyl group to the acetamide backbone.
- A cyclohepta[c]pyridazin-3-one ring system fused to the acetamide’s carbonyl group.
This compound’s design likely aims to exploit the pharmacophoric properties of indole (e.g., receptor binding) and the pyridazinone ring’s conformational rigidity, which may enhance metabolic stability or target affinity.
Properties
Molecular Formula |
C21H23ClN4O2 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C21H23ClN4O2/c22-17-6-4-8-19-16(17)9-11-25(19)12-10-23-20(27)14-26-21(28)13-15-5-2-1-3-7-18(15)24-26/h4,6,8-9,11,13H,1-3,5,7,10,12,14H2,(H,23,27) |
InChI Key |
HCPCTLDFNDHCNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the Cycloheptapyridazine Ring: This can be achieved through a series of cyclization reactions involving appropriate precursors and catalysts.
Coupling of the Indole and Cycloheptapyridazine Moieties: The final step involves coupling the two moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide has various scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares a common acetamide scaffold with other derivatives but differs in substituent groups, which critically influence physicochemical and biological properties. Below is a comparative analysis:
Key Differences and Implications
- Triazole-containing analogs (e.g., Compound 6m) exhibit distinct hydrogen-bonding capabilities due to the triazole’s nitrogen-rich structure, which is absent in the target compound .
Spectral Data :
- IR spectra of Compound 6m confirm the presence of carbonyl (1678 cm⁻¹) and C–Cl (785 cm⁻¹) groups, which align with the target compound’s expected spectral profile .
- NMR-based comparisons () suggest that substituent-induced chemical shift changes (e.g., in regions A and B of analogous compounds) could localize structural modifications in the target compound .
- Lumping Strategy Considerations: highlights that compounds with similar cores (e.g., acetamide backbones) but divergent substituents (e.g., indole vs.
Research Findings and Challenges
- Synthetic Complexity: The cyclohepta[c]pyridazinone moiety in the target compound introduces synthetic challenges due to its seven-membered ring, which may limit scalability compared to smaller heterocycles (e.g., triazoles in Compound 6m) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
